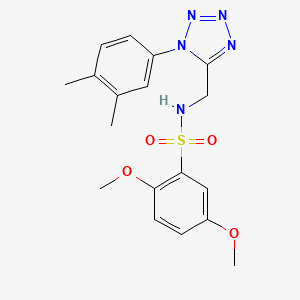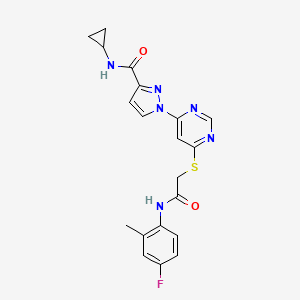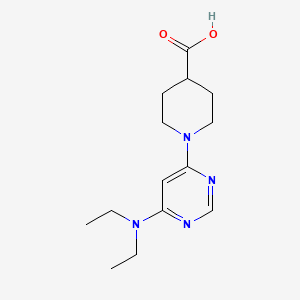![molecular formula C12H14N2O2S B2575970 2-[(Pyrrolidine-1-sulfonyl)methyl]benzonitrile CAS No. 1036513-85-5](/img/structure/B2575970.png)
2-[(Pyrrolidine-1-sulfonyl)methyl]benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-[(Pyrrolidine-1-sulfonyl)methyl]benzonitrile” is a chemical compound with the molecular weight of 250.32 . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring is attached to a benzonitrile group through a sulfonyl bridge .
科学的研究の応用
Overview of Pyrrolidine-Based Compounds
Pyrrolidine is a five-membered nitrogen heterocycle widely used in medicinal chemistry to obtain compounds for treating human diseases. The interest in this scaffold stems from its sp^3 hybridization, which enables efficient exploration of the pharmacophore space, contributes to the stereochemistry of the molecule, and enhances three-dimensional coverage due to the non-planarity of the ring—a phenomenon referred to as “pseudorotation”. Pyrrolidine and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported for their bioactive molecules with target selectivity. These compounds have been synthesized through various strategies, either by constructing the ring from different cyclic or acyclic precursors or by functionalizing preformed pyrrolidine rings, such as proline derivatives. The stereogenicity of carbons in the pyrrolidine ring plays a crucial role, where different stereoisomers and spatial orientations of substituents lead to diverse biological profiles of drug candidates due to varying binding modes to enantioselective proteins. This versatility highlights the potential of pyrrolidine scaffolds in the design of new compounds with varied biological activities (Li Petri et al., 2021).
Nitrile Hydrolysing Enzymes and Environmental Applications
Nitrile compounds, characterized by their CN group, are known for their toxicity, including hydrophobic, mutagenic, and carcinogenic properties. However, certain microbes can hydrolyze nitriles using enzymes like nitrilase, nitrile hydratase, and amidase. These enzymes are increasingly recognized for their application as biocatalysts to produce important pharmaceutical compounds and synthetic chemicals of high economic value. Moreover, they play a significant role in environmental protection by eliminating toxic compounds. The isolation of bacteria from extreme environments, such as the Gandang Dewata mountain, has led to the discovery of strains like Rhodococcus pyridinivorans, which demonstrate potential for nitrile hydrolysis. Such bacteria can degrade nitrile compounds, including benzonitrile, into less harmful products, indicating their utility in bioremediation efforts to detoxify environments contaminated with nitrile-based pollutants (Sulistinah & Riffiani, 2018).
Safety and Hazards
将来の方向性
Pyrrolidine derivatives, such as “2-[(Pyrrolidine-1-sulfonyl)methyl]benzonitrile”, have shown promise in drug discovery due to their wide range of biological activities . Future research could focus on exploring the pharmacophore space of these compounds, investigating the influence of steric factors on biological activity, and designing new pyrrolidine compounds with different biological profiles .
特性
IUPAC Name |
2-(pyrrolidin-1-ylsulfonylmethyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c13-9-11-5-1-2-6-12(11)10-17(15,16)14-7-3-4-8-14/h1-2,5-6H,3-4,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCEKCAOEHWSOIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)CC2=CC=CC=C2C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(2-Chloropropanoyl)azetidin-3-yl] N-(3-fluorophenyl)carbamate](/img/structure/B2575890.png)
![5-Methoxybicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B2575892.png)
![(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-methylthiazol-4-yl)methanone](/img/structure/B2575896.png)

![ethyl 1-{2-[5-(ethoxycarbonyl)-6-methyl-2-oxo-3,4-dihydro-1(2H)-pyridinyl]ethyl}-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B2575898.png)
![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(3,4-dimethylphenyl)propan-1-one](/img/structure/B2575899.png)


![1-(benzo[d]oxazol-2-yl)-N-(4-bromo-3-methylphenyl)pyrrolidine-2-carboxamide](/img/structure/B2575905.png)



![3-[1-Hydroxy-2-(methylamino)ethyl]benzonitrile](/img/structure/B2575909.png)
